molecular formula C12H15NO2 B2414806 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid CAS No. 1154981-64-2

3-(2,3-dihydro-1H-indol-1-yl)butanoic acid

Cat. No. B2414806
CAS RN: 1154981-64-2
M. Wt: 205.257
InChI Key: UPZNECUMVLUHKW-UHFFFAOYSA-N
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Description

“3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” is a chemical compound with the molecular formula C12H15NO2 . It is closely related to 2-(2,3-dihydro-1H-indol-1-yl)butanoic acid hydrochloride, which has a molecular weight of 241.72 .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent research . One method involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . Another method involves the use of absolute ethanol and a catalytic amount of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H .

Scientific Research Applications

Urease Inhibition

3-(2,3-dihydro-1H-indol-1-yl)butanoic acid has been studied for its potential as a urease inhibitor. In a study, derivatives of this compound were found to be potent inhibitors of the urease enzyme, suggesting their potential use in therapeutic applications against diseases related to urease activity (Nazir et al., 2018).

Antimicrobial Properties

Schiff bases derived from this compound have been synthesized and shown to possess significant antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Metal-Ligand Complex Studies

The compound has been used in potentiometric and thermodynamic studies of metal-ligand complexes, which is crucial for understanding the interactions in various biochemical processes (Mubarak & El-Bindary, 2010).

Photochromic Properties

Studies on the photochromic behavior of compounds derived from this compound indicate potential applications in material science, especially in developing photo-responsive materials (Zou et al., 2004).

CXCR2 Antagonism

Derivatives of this compound have been identified as CXC chemokine receptor-2 (CXCR2) antagonists, suggesting a role in the treatment of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

DNA Binding Studies

Studies involving the DNA binding characteristics of complexes formed with this compound offer insights into its potential in biochemistry and pharmacology (Khalid et al., 2018).

Algicidal Effects

Research indicates the effectiveness of this compound as an algicide, useful in controlling algae growth in hydroponic systems, which is essential for sustainable agriculture practices (Nonomura et al., 2001).

Cancer Detection

In the field of medical imaging, derivatives of this compound have been used in the development of water-soluble near-infrared dyes for cancer detection, highlighting its potential in diagnostic imaging (Pham et al., 2005).

Future Directions

The future directions for research on “3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. The development of new analogs of these compounds could also be a promising area of research .

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(8-12(14)15)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNECUMVLUHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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